molecular formula C9H16O B14409486 2-Ethyl-2,4-dimethyl-3,4-dihydro-2H-pyran CAS No. 85110-59-4

2-Ethyl-2,4-dimethyl-3,4-dihydro-2H-pyran

Cat. No.: B14409486
CAS No.: 85110-59-4
M. Wt: 140.22 g/mol
InChI Key: QUCKUCJYIQSHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,4-dimethyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-2,4-dimethyl-1,5-hexadiene with a catalytic amount of acid can lead to the formation of the desired pyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, often involving the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,4-dimethyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond within the pyran ring to a single bond, forming tetrahydropyran derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydropyran derivatives.

    Substitution: Formation of various substituted pyran derivatives.

Scientific Research Applications

2-Ethyl-2,4-dimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Ethyl-2,4-dimethyl-3,4-dihydro-2H-pyran exerts its effects depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its functional groups, leading to the formation of new chemical bonds or the modification of existing ones. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler pyran derivative with similar reactivity.

    2,3-Dihydro-4H-pyran: Another pyran derivative with a different arrangement of double bonds.

    Tetrahydropyran: A fully saturated pyran ring without double bonds.

Uniqueness

2-Ethyl-2,4-dimethyl-3,4-dihydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyran derivatives may not be suitable.

Properties

CAS No.

85110-59-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-ethyl-2,4-dimethyl-3,4-dihydropyran

InChI

InChI=1S/C9H16O/c1-4-9(3)7-8(2)5-6-10-9/h5-6,8H,4,7H2,1-3H3

InChI Key

QUCKUCJYIQSHBT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C=CO1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.